1-Chloro-2,3,4-trifluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIDAZALPGAFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190055 | |

| Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-42-0 | |

| Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,3,4-trifluorobenzene (CAS No. 36556-42-0)

Introduction

1-Chloro-2,3,4-trifluorobenzene is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—a chlorine atom and three contiguous fluorine atoms on a benzene ring—creates a highly electron-deficient aromatic system. This electronic nature imparts distinct reactivity, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core properties, spectral characteristics, safety considerations, and synthetic approaches related to this compound, offering field-proven insights for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The arrangement of the halogen substituents on the benzene ring is fundamental to the chemical behavior of this compound. The strong inductive effect of the fluorine and chlorine atoms significantly influences the electron density of the aromatic ring, which is a key determinant of its reactivity.

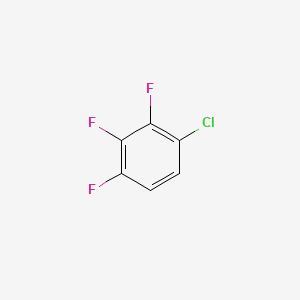

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is presented in the table below. These values are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 36556-42-0 | [1] |

| Molecular Formula | C₆H₂ClF₃ | [1] |

| Molecular Weight | 166.53 g/mol | [1] |

| Boiling Point | 135.8 °C at 760 mmHg | [2] |

| Density | 1.46 g/cm³ | [2] |

| Refractive Index | 1.458 | [2] |

| Flash Point | 42.4 °C | [2] |

| Appearance | Colorless liquid | [2] |

Synthesis and Purification

The synthesis of this compound is most logically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[3][4][5] The likely precursor for this synthesis is 2,3,4-trifluoroaniline.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Field-Proven Approach

Step 1: Diazotization of 2,3,4-Trifluoroaniline

-

To a solution of 2,3,4-trifluoroaniline in aqueous hydrochloric acid (e.g., 3M HCl), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

Stir the resulting diazonium salt solution at 0-5 °C for a further 15-20 minutes.

Causality Insight: The low temperature is critical to prevent the premature decomposition of the relatively unstable diazonium salt. The use of excess acid ensures complete diazotization and stabilizes the diazonium salt.

Step 2: Sandmeyer Chlorination

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.

Causality Insight: Copper(I) is a crucial catalyst in the single-electron transfer mechanism that initiates the radical substitution of the diazonium group with a chloride ion.[3] Gentle heating at the end of the reaction drives the decomposition to completion.

Step 3: Work-up and Purification

-

After cooling, transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Trustworthiness: Each step in the work-up is designed to systematically remove impurities. The final distillation step is a self-validating purification method, as the boiling point of the collected fraction should correspond to the known boiling point of the target compound.

Spectral Analysis (Predicted)

Direct experimental spectral data for this compound is not widely published. However, based on the analysis of closely related fluorinated and chlorinated benzenes, the following spectral characteristics can be predicted.[7][8][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the complex coupling with the three adjacent fluorine atoms, these signals will likely appear as complex multiplets. The chemical shifts will be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing effects of the halogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to chlorine will also show a characteristic chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated aromatic compounds. The spectrum of this compound is expected to show three distinct signals for the three non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a substituted benzene ring. Key absorptions are expected for C-H stretching of the aromatic protons, C=C stretching of the aromatic ring, and strong C-F and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[14] Fragmentation will likely involve the loss of chlorine and fluorine atoms, as well as cleavage of the aromatic ring.[17][18]

Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound dictates its reactivity. It is generally deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAᵣ), where a nucleophile can displace one of the halogen atoms, most likely a fluorine atom due to the high electronegativity and the stability of the resulting intermediate.[2]

This reactivity profile makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where the introduction of a substituted trifluorophenyl moiety is desired. The chlorine atom also provides a handle for further transformations, such as cross-coupling reactions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is compiled from available safety data sheets.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a specialized chemical intermediate with a unique reactivity profile stemming from its polyhalogenated aromatic structure. While detailed experimental spectral data is not extensively documented, its properties can be reliably predicted based on the behavior of analogous compounds. The synthetic route via the Sandmeyer reaction of 2,3,4-trifluoroaniline provides a logical and established method for its preparation. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its successful and safe application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloro-2-fluorobenzene 99 348-51-6 [sigmaaldrich.com]

- 9. 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR [m.chemicalbook.com]

- 10. 1-Chloro-2-fluorobenzene 99 348-51-6 [sigmaaldrich.com]

- 11. 1-Chloro-4-fluorobenzene(352-33-0) MS spectrum [chemicalbook.com]

- 12. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 16. 1,2,4-Trifluorobenzene(367-23-7) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,3,4-trifluorobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 1-Chloro-2,3,4-trifluorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, including mechanistic insights, step-by-step protocols, and critical process parameters. The core of this synthesis relies on a two-step process commencing with the preparation of 2,3,4-trifluoroaniline, followed by a Sandmeyer reaction to introduce the chloro substituent. This guide emphasizes the causal relationships behind experimental choices to ensure reproducibility and high-yield production of the target compound.

Introduction and Strategic Importance

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the life sciences and material science sectors. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. This compound (CAS 36556-42-0) is a versatile building block, offering multiple reactive sites for further functionalization.[1] Its unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules, including certain fluoroquinolone antibacterial drugs.[2][3][4] This guide details a reliable synthetic route, prioritizing accessible starting materials and well-established chemical transformations.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound points to 2,3,4-trifluoroaniline as the immediate precursor. The transformation of an amino group to a chlorine atom on an aromatic ring is classically achieved through the Sandmeyer reaction.[5][6] This reaction proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[5][7]

2,3,4-Trifluoroaniline itself can be synthesized from 1,2,3,4-tetrafluorobenzene through nucleophilic aromatic substitution with ammonia.[2][3] This starting material is often a byproduct in the production of other fluorinated benzenes, making it a cost-effective choice.[2][3]

The chosen synthetic pathway is summarized in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,3,4-Trifluoroaniline

The synthesis of the key intermediate, 2,3,4-trifluoroaniline, is achieved through the high-pressure ammonolysis of 1,2,3,4-tetrafluorobenzene. This reaction is a nucleophilic aromatic substitution where ammonia displaces one of the fluorine atoms.

Mechanistic Considerations

The high electron-withdrawing nature of the four fluorine atoms makes the benzene ring susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The regioselectivity of the substitution is influenced by the electronic effects of the fluorine atoms.

Experimental Protocol

Caution: This procedure involves high pressures and hazardous materials. It should only be performed by trained personnel in a suitable high-pressure laboratory with appropriate safety measures in place.

-

Reactor Preparation: A high-pressure autoclave is charged with 1,2,3,4-tetrafluorobenzene, a suitable solvent (e.g., dioxane or THF), and a catalyst if desired (though often not necessary).[2][3]

-

Inerting and Cooling: The autoclave is sealed, purged with nitrogen to remove air, and then cooled to below 15 °C.[2][3]

-

Ammonia Charging: A measured amount of liquefied ammonia is introduced into the cooled reactor.[2][3]

-

Reaction: The mixture is heated to a temperature range of 180-250 °C. The reaction is maintained at this temperature for 36-72 hours, during which the internal pressure will increase significantly.[3]

-

Work-up: After cooling the reactor to ambient temperature, the excess ammonia is carefully vented. An aqueous solution of a strong base, such as sodium hydroxide, is added to neutralize any ammonium fluoride formed and to facilitate the separation of the organic layer.[2]

-

Purification: The organic layer is separated, washed with water, and dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate). The crude 2,3,4-trifluoroaniline is then purified by fractional distillation under reduced pressure. The boiling point is approximately 92 °C at 6.4 kPa (48 mmHg).[3][4]

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrafluorobenzene | [2][3] |

| Reagent | Liquefied Ammonia | [2][3] |

| Temperature | 180-250 °C | [3] |

| Reaction Time | 36-72 hours | [3] |

| Yield | Up to 91% | [2][3] |

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of substituents, including halogens.[5][7] The reaction proceeds in two distinct stages: diazotization of the aniline, followed by the copper(I) catalyzed displacement of the diazonium group.[6]

Mechanistic Pathway

Caption: Simplified mechanism of the Sandmeyer reaction.

The reaction is initiated by the diazotization of 2,3,4-trifluoroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[8] The resulting diazonium salt is then treated with copper(I) chloride. A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II) chloride.[6][9] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.[6]

Experimental Protocol

Caution: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The reaction should be kept cold during the diazotization step.

-

Acidic Solution Preparation: 2,3,4-Trifluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water in a reaction vessel. The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).[8]

-

Catalyst Preparation: In a separate flask, a solution of copper(I) chloride is prepared by dissolving it in concentrated hydrochloric acid.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

Isolation and Purification: The reaction mixture is cooled, and the product is isolated, typically by steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether). The organic layer is washed with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. After drying over a suitable drying agent, the final product, this compound, is purified by distillation.

| Parameter | Value | Reference |

| Starting Material | 2,3,4-Trifluoroaniline | [4] |

| Diazotizing Agent | NaNO₂ in aq. HCl | [8] |

| Catalyst | Copper(I) Chloride (CuCl) | [5] |

| Diazotization Temp. | 0-5 °C | [8] |

| Reaction Temp. | Room Temp. to 60 °C | [7] |

Conclusion

The synthetic pathway detailed in this guide, commencing from 1,2,3,4-tetrafluorobenzene and proceeding through 2,3,4-trifluoroaniline, represents a reliable and scalable method for the production of this compound. The two key transformations, high-pressure ammonolysis and the Sandmeyer reaction, are well-understood and robust processes. By carefully controlling the reaction parameters outlined in the protocols, researchers and production chemists can achieve high yields of the target compound with good purity. The mechanistic insights provided serve to empower the user to troubleshoot and optimize the synthesis for their specific applications.

References

- 1. scbt.com [scbt.com]

- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 3. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

Physical and chemical properties of 1-Chloro-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-2,3,4-trifluorobenzene, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to provide insights into the practical application and theoretical underpinnings of this molecule's behavior. The strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity and properties that make it a valuable building block in complex organic synthesis.

Section 1: Core Molecular Attributes

This compound, with the CAS number 36556-42-0, is a substituted benzene derivative. Its structure and fundamental properties are the basis for its utility in synthetic applications.

Molecular Structure and Identification

The arrangement of the halogen atoms on the aromatic ring dictates the molecule's polarity, reactivity, and spectroscopic signature.

Figure 1: Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be used as an estimation.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃ | --INVALID-LINK--[1] |

| Molecular Weight | 166.53 g/mol | --INVALID-LINK--[1] |

| CAS Number | 36556-42-0 | --INVALID-LINK--[1] |

| Appearance | Clear, almost colorless liquid | --INVALID-LINK--[2] |

| Boiling Point | 135.8 ± 35.0 °C (Predicted) | --INVALID-LINK--[2] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Section 2: Synthesis and Reactivity

The synthesis of polysubstituted aromatic compounds like this compound often requires multi-step strategies. Understanding its reactivity is key to its successful application as a synthetic intermediate.

Synthetic Approaches

Another patented process describes the preparation of 1,2,3-trifluorobenzene from 2,3,4-trifluoronitrobenzene through denitration, chlorination to form 2,3,4-trifluorochlorobenzene, and then dechlorination.[4] This highlights the feasibility of manipulating these types of substituted rings.

General Synthetic Workflow (Hypothetical):

Figure 2: Hypothetical synthesis of this compound.

Chemical Reactivity

The reactivity of the this compound ring is dominated by the strong electron-withdrawing effects of the three fluorine atoms and the chlorine atom. This electronic profile has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it significantly less susceptible to attack by electrophiles. Friedel-Crafts reactions and similar electrophilic substitutions are therefore expected to be challenging.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly activated for attack by nucleophiles. The halogen atoms, particularly the fluorine atoms, can act as leaving groups when a strong nucleophile attacks an adjacent carbon atom. The stability of the resulting Meisenheimer complex, an intermediate in the SNAr mechanism, is enhanced by the presence of multiple electron-withdrawing groups.

The relative positions of the halogens will direct the regioselectivity of nucleophilic attack, with the positions ortho and para to the fluorine atoms being the most activated.

Section 3: Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the two protons on the aromatic ring, which will exhibit coupling to each other and to the adjacent fluorine atoms. The chemical shifts will be in the aromatic region, likely downfield due to the electron-withdrawing nature of the halogens.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, each influenced by the attached halogen and its position on the ring. The carbon atoms bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern. Three distinct fluorine resonances are expected, and their chemical shifts and coupling constants (both F-F and F-H couplings) will be diagnostic of their positions relative to each other and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-F stretching: Strong C-F stretching bands are characteristic of fluorinated aromatic compounds and are typically observed in the 1350-1100 cm⁻¹ region.

-

C-Cl stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak will be observed.

Common fragmentation pathways would likely involve the loss of a chlorine atom or a fluorine atom.

Expected Fragmentation Pattern:

Figure 3: Expected major fragmentation pathways for this compound.

Section 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on a safety data sheet for this compound.[5]

Hazard Identification

-

Classification: This substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

Precautionary Measures

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed.[5]

-

First Aid:

Section 5: Applications in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in modern drug design. The introduction of fluorine and chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications of this compound are not extensively documented in the readily available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The strategic placement of halogens can:

-

Enhance Metabolic Stability: Fluorine atoms, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Modulate Lipophilicity: The introduction of halogens can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improve Binding Affinity: The electronic effects of halogens can influence the binding interactions of a drug with its target protein through dipole-dipole interactions or by altering the acidity/basicity of nearby functional groups.

Given its activated nature towards nucleophilic aromatic substitution, this compound can serve as a scaffold for the introduction of various functional groups, enabling the exploration of a diverse chemical space in the drug discovery process.

References

- 1. scbt.com [scbt.com]

- 2. 2,3,4-Trifluorochlorobenzene price,buy 2,3,4-Trifluorochlorobenzene - chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1-Chloro-2,3,4-trifluorobenzene

Foreword: The Analytical Imperative for Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into aromatic systems is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the precise structural elucidation of fluorinated aromatic compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands as the definitive analytical technique for this purpose. This guide provides an in-depth exploration of the ¹H and ¹⁹F NMR spectroscopic characteristics of 1-chloro-2,3,4-trifluorobenzene, a model compound for understanding the interplay of halogen substituents on the NMR spectra of polysubstituted aromatic rings.

Fundamental Principles of ¹H and ¹⁹F NMR in Fluoroaromatic Systems

The NMR spectrum of a molecule is a fingerprint of its electronic and structural environment. For fluorinated aromatic compounds, both ¹H and ¹⁹F nuclei, with their nuclear spin of ½, provide rich sources of structural information.

¹H NMR Spectroscopy: The chemical shifts of protons on an aromatic ring are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents.[1] Electronegative atoms like chlorine and fluorine deshield the aromatic protons, causing their resonances to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm).[1] The splitting patterns (multiplicities) of the proton signals are dictated by spin-spin coupling with neighboring protons and fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive in NMR, with a natural abundance of 100% and a high gyromagnetic ratio.[2] A key feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, minimizing the likelihood of signal overlap, even in complex molecules.[2] The chemical shifts of fluorine atoms are exquisitely sensitive to their electronic environment.[3] Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants are often large and can be observed over multiple bonds, providing invaluable information about the relative positions of these nuclei.[4]

Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

Based on the principles of substituent additivity and analysis of related compounds, a predicted NMR dataset for this compound in a standard solvent like CDCl₃ is presented below. It is crucial to note that these are predicted values and may differ from experimental results.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.15 - 7.30 | ddd | ³J(H5-H6) ≈ 8.0, ⁴J(H5-F4) ≈ 6.0, ⁵J(H5-F3) ≈ 2.0 |

| H-6 | 7.40 - 7.55 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F2) ≈ 5.0, ⁵J(H6-F3) ≈ 1.5 |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -135 to -145 | dd | ³J(F2-F3) ≈ 20.0, ⁴J(F2-H6) ≈ 5.0 |

| F-3 | -150 to -160 | ddd | ³J(F3-F2) ≈ 20.0, ³J(F3-F4) ≈ 20.0, ⁵J(F3-H5) ≈ 2.0, ⁵J(F3-H6) ≈ 1.5 |

| F-4 | -145 to -155 | dd | ³J(F4-F3) ≈ 20.0, ⁴J(F4-H5) ≈ 6.0 |

Interpretation of the Predicted Spectra: A Causality-Driven Analysis

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic and spatial arrangement of the substituents.

¹H NMR Spectrum Analysis

-

Chemical Shifts: Both H-5 and H-6 are expected to be downfield from benzene due to the deshielding effect of the four halogen substituents. H-6 is predicted to be further downfield than H-5. This is because H-6 is ortho to the chlorine atom and meta to two fluorine atoms (F-2 and F-4), while H-5 is meta to the chlorine and one fluorine atom (F-3) and para to another (F-2). The cumulative electron-withdrawing effect is stronger at the C-6 position.

-

Coupling Constants:

-

The large coupling constant between H-5 and H-6 (³J(H5-H6) ≈ 8.0 Hz) is a typical ortho proton-proton coupling.

-

The couplings to fluorine atoms are observed over multiple bonds. The ⁴J(H5-F4) and ⁴J(H6-F2) couplings are examples of meta H-F couplings, which are typically in the range of 5-8 Hz.

-

The smaller ⁵J couplings (para H-F) are also anticipated, leading to the complex "doublet of doublet of doublets" (ddd) multiplicity for both protons.

-

¹⁹F NMR Spectrum Analysis

-

Chemical Shifts: The predicted chemical shifts are in the typical range for aromatic fluorine atoms. The exact positions are influenced by the electronic effects of the other halogens. The relative chemical shifts of F-2, F-3, and F-4 are challenging to predict with high accuracy without computational modeling but will be distinct due to their unique electronic environments.[5]

-

Coupling Constants:

-

The large ³J(F-F) couplings (≈ 20.0 Hz) between adjacent fluorine atoms (F-2/F-3 and F-3/F-4) are characteristic of ortho F-F coupling and are invaluable for assigning the signals.

-

The multiplicity of the F-3 signal as a "doublet of doublet of doublets" arises from its coupling to two adjacent fluorine atoms and two distant protons. The F-2 and F-4 signals are expected to be "doublet of doublets" due to coupling to one adjacent fluorine and one proton.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble (e.g., chloroform-d, acetone-d₆, or benzene-d₆). Chloroform-d is a common first choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (δ ≈ -63.7 ppm relative to CFCl₃).

Instrument Parameters

The following are general guidelines for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 5-6 ppm, should be sufficient to cover the aromatic region and any potential impurities.

For ¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhigqn' on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings.[8] A coupled spectrum should also be acquired to observe these couplings.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans.

-

Spectral Width (SW): A wide spectral width of at least 250 ppm is recommended initially to ensure all fluorine signals are captured. This can be narrowed in subsequent experiments to improve resolution.

-

Transmitter Offset (O1): The center of the spectral width should be set to the approximate expected chemical shift of aromatic fluorines (e.g., -140 ppm).

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform the Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

Logical Workflow for Spectral Analysis and Structure Confirmation

The following diagram illustrates a logical workflow for the analysis of the ¹H and ¹⁹F NMR spectra to confirm the structure of this compound.

Caption: A logical workflow for the analysis and structural confirmation of this compound using ¹H and ¹⁹F NMR spectroscopy.

Advanced Considerations and Further Experiments

For an unambiguous assignment and a more detailed structural analysis, several advanced NMR experiments can be employed:

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-5 and H-6, definitively confirming their ortho relationship.

-

2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and their coupled fluorine atoms, allowing for the direct assignment of H-F coupling partners.

-

2D ¹⁹F-¹⁹F COSY: This would show correlations between F-2 and F-3, and between F-3 and F-4, confirming their connectivity.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show six distinct signals for the aromatic carbons. The chemical shifts would be influenced by the attached halogens, and C-F coupling would be observed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help distinguish between CH and quaternary carbons.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation of this compound and other complex fluorinated aromatic compounds. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both spectra, a complete and unambiguous assignment of the molecular structure can be achieved. The predictive approach outlined in this guide serves as a robust framework for interpreting the NMR spectra of novel fluorinated molecules, a critical capability for researchers in drug development and materials science.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 4. mr.copernicus.org [mr.copernicus.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Chloro-2,3,4-trifluorobenzene

This guide provides a comprehensive overview of the mass spectrometry analysis of 1-Chloro-2,3,4-trifluorobenzene (C₆H₂ClF₃), a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical analysis. This document delves into the theoretical underpinnings of its mass spectrometric behavior, detailed experimental protocols, and the interpretation of the resulting spectral data.

Introduction to the Mass Spectrometry of Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. For halogenated aromatic compounds like this compound, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for identification and quantification.

The presence of halogen atoms, specifically chlorine and fluorine in this case, imparts distinct characteristics to the mass spectrum. The isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, aiding in their identification. Fluorine, being monoisotopic (¹⁹F), does not produce such isotopic patterns but significantly influences the molecule's fragmentation pathways.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a widely used ionization method for the analysis of volatile and thermally stable compounds like this compound. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

The molecular ion, if stable enough, will be detected at an m/z value corresponding to the molecular weight of the analyte. However, the high energy of the electron beam often imparts excess internal energy to the molecular ion, causing it to undergo fragmentation into smaller, more stable ions and neutral radicals. This fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a "molecular fingerprint."

Predicted Mass Spectrum and Fragmentation Pattern of this compound

The molecular formula of this compound is C₆H₂ClF₃, and its molecular weight is approximately 166.53 g/mol .[1]

Key Predicted Fragments:

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 166/168 | [C₆H₂ClF₃]⁺• | Molecular Ion (M⁺•): The intact molecule with one electron removed. The presence of one chlorine atom will result in an M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺• peak at m/z 166. |

| 131 | [C₆H₂F₃]⁺ | Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond, a common fragmentation pathway for chlorinated aromatic compounds, resulting in a trifluorophenyl cation. |

| 112 | [C₅H₂F₂]⁺ | Loss of CF from [C₆H₂F₃]⁺: Subsequent fragmentation of the m/z 131 ion through the loss of a neutral CF radical. |

| 93 | [C₅H₂F]⁺ | Loss of F from [C₅H₂F₂]⁺: Further fragmentation involving the loss of a fluorine radical. |

| 81 | [C₄HF]⁺• | Ring Fragmentation: Complex rearrangement and fragmentation of the aromatic ring. |

| 69 | [CF₃]⁺ | Formation of Trifluoromethyl Cation: While less common directly from the molecular ion, this fragment can arise from more complex rearrangements. |

Visualization of the Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be adapted based on the specific instrumentation and analytical requirements.

4.1. Sample Preparation:

For a volatile compound like this compound, minimal sample preparation is often required.

-

Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a high-purity volatile solvent (e.g., dichloromethane, hexane, or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Solution: If analyzing a sample matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering matrix components. For air or water samples, headspace analysis is a suitable technique.

4.2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890A GC or equivalent.

-

Mass Spectrometer: An Agilent 5975C MSD or equivalent.

-

Autosampler: Capable of 1-2 µL injections.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent, is suitable for separating halogenated aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280 °C.

-

-

Oven Temperature Program:

-

Initial Temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final Hold: Hold at the final temperature for 2-5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity and selectivity.

-

Workflow for GC-MS Analysis:

Caption: A generalized workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time. Each peak in the TIC corresponds to a compound that has eluted from the GC column. The mass spectrum of each peak can then be examined to identify the compound.

For this compound, the following steps should be taken for data interpretation:

-

Identify the Molecular Ion Peak: Look for a peak at m/z 166 and a corresponding M+2 peak at m/z 168 with a relative abundance of approximately 33%. This isotopic pattern is a strong indicator of a molecule containing one chlorine atom.

-

Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pattern. The presence of key fragments such as m/z 131 (loss of Cl) provides further confirmation of the structure.

-

Library Matching: The obtained mass spectrum can be compared against spectral libraries (e.g., NIST, Wiley) for automated identification. However, as this specific isomer may not be in all libraries, manual interpretation is crucial.

-

Retention Time: The retention time from the GC provides an additional piece of information for confirming the identity of the compound, especially when compared to an authentic standard.

Conclusion

The mass spectrometry analysis of this compound, particularly by GC-MS with electron ionization, provides a robust method for its identification and characterization. A thorough understanding of its predicted fragmentation pattern, including the characteristic isotopic signature of chlorine, is essential for accurate data interpretation. The experimental protocol outlined in this guide serves as a starting point for developing a validated analytical method for this and other similar halogenated aromatic compounds.

References

Infrared (IR) spectrum of 1-Chloro-2,3,4-trifluorobenzene

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Chloro-2,3,4-trifluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a polysubstituted aromatic compound of interest in chemical synthesis and materials science. In the absence of a publicly available, experimentally verified spectrum, this guide leverages the power of computational chemistry to predict and interpret the molecule's vibrational characteristics. We present a detailed theoretical analysis grounded in Density Functional Theory (DFT), offering a reliable predicted spectrum and a thorough assignment of vibrational modes. Furthermore, this document outlines a rigorous experimental protocol for acquiring an empirical spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This dual approach provides researchers, scientists, and drug development professionals with both the predictive data necessary for initial characterization and the practical methodology for experimental verification.

Introduction: The Challenge and Opportunity in Characterizing this compound

This compound (C₆H₂ClF₃, CAS No. 36556-42-0) is a halogenated benzene derivative whose utility in organic synthesis stems from the unique electronic landscape created by its substituent pattern.[1] The chlorine and fluorine atoms modulate the reactivity of the aromatic ring, making it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Characterization of such molecules is paramount for quality control, reaction monitoring, and structural elucidation. Infrared (IR) spectroscopy is a cornerstone technique for this purpose, as it provides a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. However, a significant challenge for researchers working with novel or less-common compounds is the frequent lack of available reference spectra in standard databases.

This guide addresses this gap directly. As Senior Application Scientists, we often encounter situations where experimental data is sparse. In these instances, a synergy of computational prediction and strategic experimental design is the most effective path forward. This document, therefore, serves a dual purpose: first, to provide a robust, theoretically predicted IR spectrum of this compound with detailed vibrational assignments, and second, to offer a field-proven, step-by-step protocol for obtaining a high-quality experimental spectrum.

Theoretical Framework: Vibrational Signatures of a Polysubstituted Benzene Ring

The IR spectrum of a substituted benzene is a complex interplay of vibrations originating from the aromatic ring and the substituents themselves. The high symmetry of benzene results in many of its vibrational modes being IR-inactive. Substitution breaks this symmetry, causing formerly silent modes to become active and shifting the frequencies of existing modes.

For this compound, we anticipate several key vibrational regions:

-

C-H Vibrations : The two adjacent aromatic C-H bonds will exhibit stretching vibrations (νC-H) typically found in the 3100-3000 cm⁻¹ region.[2][3] Out-of-plane (γC-H) and in-plane (βC-H) bending modes will also be present at lower frequencies. The out-of-plane bends, often appearing between 900-675 cm⁻¹, are particularly sensitive to the substitution pattern.[2][4]

-

C=C Ring Vibrations : The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of characteristic bands, typically in the 1600-1400 cm⁻¹ range.[2][3]

-

C-F Vibrations : The carbon-fluorine bond is strong and highly polar, resulting in intense C-F stretching (νC-F) absorptions. For aromatic compounds, these are typically found in a broad and strong region between 1300 cm⁻¹ and 1100 cm⁻¹. The presence of multiple fluorine atoms will likely lead to several strong, overlapping bands.

-

C-Cl Vibrations : The carbon-chlorine stretching (νC-Cl) vibration is expected at a lower frequency than C-F due to the greater mass of chlorine. In aromatic compounds, this band typically appears in the 850-550 cm⁻¹ range.[2][5]

The specific positions and intensities of these bands are dictated by the interplay of electronic effects (inductive vs. resonance) and mechanical coupling between the vibrational modes of the substituents and the ring.

Predictive Analysis via Computational Chemistry

To generate a reliable theoretical spectrum, we employ Density Functional Theory (DFT), a quantum mechanical modeling method that provides a highly accurate description of molecular electronic structure and properties.

Computational Protocol: A Self-Validating System

The following protocol describes a robust method for calculating the IR spectrum of this compound. This methodology is widely accepted in the scientific community for its predictive accuracy.[6][7]

-

Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization : The structure is optimized to find its lowest energy conformation. This is a critical step, as frequency calculations must be performed on a stationary point on the potential energy surface.

-

Methodology : Density Functional Theory (DFT)

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent balance of accuracy and computational efficiency for vibrational analyses of organic molecules.[8]

-

Basis Set : 6-311++G(d,p). This triple-zeta basis set provides sufficient flexibility for the electrons, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to describe bond anisotropy, crucial for accurate frequency prediction.[9]

-

-

Vibrational Frequency Calculation : Following successful optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies and their corresponding IR intensities.

-

Frequency Scaling : DFT calculations systematically overestimate harmonic vibrational frequencies due to the neglect of anharmonicity and basis set imperfections.[10][11][12] To correct for this, a uniform scaling factor is applied. For the B3LYP functional with a triple-zeta basis set, a scaling factor of ~0.96-0.97 is commonly recommended.[10][13] We will use a representative value of 0.965 for this guide.

-

Spectral Simulation : The scaled frequencies and calculated intensities are convoluted with a Lorentzian or Gaussian function to generate a simulated IR spectrum that mimics the appearance of an experimental spectrum.

Caption: Computational workflow for predicting the IR spectrum.

Predicted IR Spectrum and Vibrational Mode Assignments

The computational protocol yields the following predicted key vibrational frequencies for this compound.

| Scaled Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3085 | Weak | Aromatic C-H Stretch (νC-H) |

| 1620 | Medium | Aromatic C=C Ring Stretch |

| 1515 | Strong | Aromatic C=C Ring Stretch |

| 1440 | Medium | Aromatic C=C Ring Stretch / C-H In-plane bend (βC-H) |

| 1280 | Very Strong | Asymmetric C-F Stretch (νC-F) |

| 1210 | Very Strong | Symmetric C-F Stretch (νC-F) |

| 1130 | Strong | C-F Stretch / Ring Deformation |

| 1050 | Medium | C-H In-plane bend (βC-H) |

| 870 | Medium-Strong | C-H Out-of-plane bend (γC-H) |

| 780 | Medium | C-Cl Stretch (νC-Cl) coupled with Ring Deformation |

| 650 | Medium | Ring Puckering / C-F Bend |

| 540 | Weak | Ring Deformation / C-Cl Bend |

Analysis of the Predicted Spectrum:

-

The region above 3000 cm⁻¹ shows a weak C-H stretching band, as expected for the two hydrogens on the aromatic ring.

-

The most prominent features are the exceptionally strong and broad absorptions between approximately 1300 cm⁻¹ and 1100 cm⁻¹. This is the characteristic fingerprint of the C-F stretching modes. The high intensity is due to the large change in dipole moment during these vibrations.

-

The aromatic ring C=C stretching vibrations are clearly visible in the 1620-1440 cm⁻¹ region.

-

A medium-strong band predicted around 870 cm⁻¹ is assigned to the out-of-plane C-H bending, a key mode for identifying substitution patterns.

-

The C-Cl stretch is predicted around 780 cm⁻¹, falling squarely within its expected range and likely coupled with ring vibrations.

Experimental Verification: A Protocol for ATR-FTIR Spectroscopy

While computational data provides a powerful predictive framework, experimental verification is the gold standard. Attenuated Total Reflectance (ATR) is the technique of choice for a liquid sample like this compound due to its simplicity and minimal sample preparation requirements.[6][14][15]

Instrumentation and Materials

-

Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

ATR Accessory : A single-reflection ATR accessory equipped with a diamond or zinc selenide (ZnSe) crystal. Diamond is preferred for its superior durability.

-

Sample : this compound (liquid).

-

Cleaning Supplies : Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Experimental Protocol

-

Instrument Preparation : Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning : Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry.

-

Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum.

-

Causality: This step is critical to ensure that peaks from atmospheric CO₂ (around 2350 cm⁻¹) and water vapor (broad bands around 3400 cm⁻¹ and sharp lines around 1600 cm⁻¹) do not contaminate the final spectrum.

-

-

Sample Application : Place a single drop (approximately 5-10 µL) of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[16]

-

Engage ATR Anvil : If the accessory has a pressure clamp or anvil, lower it to ensure firm, consistent contact between the liquid sample and the crystal.

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum with strong signal-to-noise.

-

-

Sample Spectrum Acquisition : Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing and Analysis : The resulting spectrum should be displayed in absorbance or transmittance. Perform an ATR correction if comparing the spectrum to a library of transmission spectra. Label the peaks and compare their positions and relative intensities to the predicted data in Table 1.

-

Post-Measurement Cleaning : Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

Caption: Step-by-step workflow for acquiring an experimental spectrum.

Conclusion

The infrared spectrum of this compound is characterized by a unique combination of vibrational modes that serve as a definitive fingerprint for its identification. The most salient features are the intense, multiple C-F stretching bands between 1300-1100 cm⁻¹, accompanied by characteristic aromatic C=C and C-H vibrations, and a C-Cl stretch in the lower frequency region.

This guide demonstrates a powerful, modern approach to spectroscopic analysis, where the predictive power of computational chemistry provides a robust framework for interpreting and verifying experimental results. By following the detailed computational and experimental protocols herein, researchers can confidently identify and characterize this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. CCCBDB listing of precalculated vibrational scaling factors [cccbdb.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Database of Frequency Scale Factors for Electronic Model Chemistries [comp.chem.umn.edu]

- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 15. jascoinc.com [jascoinc.com]

- 16. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Electron Density Distribution in 1-Chloro-2,3,4-trifluorobenzene: A Framework for Analysis in Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for understanding and analyzing the electron density distribution of 1-chloro-2,3,4-trifluorobenzene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles and methodologies from high-resolution X-ray crystallography, Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis. By examining analogous halogenated benzene derivatives, we present a robust protocol for characterizing the subtle yet significant effects of chloro and trifluoro substitution on the electronic structure of the benzene ring. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage a deep understanding of electron density to predict molecular properties, reactivity, and intermolecular interactions crucial for rational drug design and the development of novel materials.

Introduction: The Significance of Electron Density in Molecular Design

The three-dimensional distribution of electrons within a molecule, its electron density, is a fundamental property that governs its physical and chemical behavior. In the fields of drug discovery and materials science, a precise understanding of electron density is paramount. It dictates a molecule's reactivity, its ability to form intermolecular interactions—such as hydrogen bonds and halogen bonds—and ultimately, its biological activity or material properties. For pharmaceutical scientists, mapping the electron density of a drug candidate can reveal key insights into its binding affinity with a target protein and its metabolic stability. For materials scientists, electron density distribution influences crystal packing, conductivity, and other macroscopic properties.

This compound presents a compelling case study. The presence of both chlorine and fluorine atoms on the benzene ring introduces a complex interplay of inductive and resonance effects, leading to a nuanced electronic landscape. This guide outlines the state-of-the-art experimental and computational methodologies required to elucidate this landscape.

Molecular Structure and Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₂ClF₃. The strategic placement of a chlorine atom and three fluorine atoms on the benzene ring significantly alters the electron density compared to unsubstituted benzene.

| Property | Value |

| Chemical Formula | C₆H₂ClF₃ |

| Molecular Weight | 166.53 g/mol |

| CAS Number | 36556-42-0 |

The primary structural features to consider are the C-Cl and C-F bonds, the aromatic C-C bonds, and the remaining C-H bonds. The high electronegativity of the fluorine and chlorine atoms leads to a significant inductive withdrawal of electron density from the aromatic ring. This effect is expected to be most pronounced in the vicinity of the halogen substituents.

Methodologies for Determining Electron Density Distribution

A multi-faceted approach, combining experimental techniques with theoretical calculations, is essential for a comprehensive analysis of electron density distribution.

Experimental Determination: High-Resolution X-ray Diffraction

High-resolution X-ray crystallography is the gold standard for experimentally determining the electron density distribution in a molecule.[1][2] This technique relies on the diffraction of X-rays by the electrons in a single crystal.[1] By measuring the intensities of the diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density throughout the crystal.[2]

-

Crystal Growth: High-quality single crystals of this compound are grown, typically through slow evaporation from a suitable solvent. The quality of the crystal is critical for obtaining high-resolution data.

-

Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).

-

Structure Refinement: The initial molecular structure is determined and refined against the diffraction data.

-

Multipole Modeling: To accurately model the aspherical nature of the electron density around the atoms, a multipole model is employed. This involves refining the populations of spherical harmonic functions centered on each nucleus to best fit the experimental data.

-

Topological Analysis: The resulting electron density map is then analyzed using techniques like QTAIM to characterize the chemical bonds and intermolecular interactions.

Caption: Experimental workflow for electron density determination.

Theoretical Determination: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] DFT calculations can provide a theoretical electron density distribution that complements and validates experimental findings.[3] This is particularly useful when high-quality single crystals are difficult to obtain.

-

Geometry Optimization: The molecular geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular wavefunction.

-

Electron Density Calculation: The electron density is calculated from the square of the molecular wavefunction.

-

Topological and Property Analysis: The calculated electron density is then subjected to QTAIM analysis, and other properties such as the molecular electrostatic potential are computed.

Caption: Theoretical workflow for electron density analysis.

Analysis of the Electron Density Distribution

Once the electron density is obtained, either experimentally or computationally, several analytical techniques can be employed to extract meaningful chemical insights.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure.[4] Key to this analysis are the critical points in the electron density, where the gradient of the density is zero.

-

(3, -3) Critical Points (Attractors): These correspond to the positions of the atomic nuclei.

-

(3, -1) Critical Points (Bond Critical Points, BCPs): The presence of a BCP between two atoms indicates a chemical bond. The properties of the electron density at the BCP provide quantitative information about the nature of the bond.

| Bond Type | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Interpretation |

| C-C (aromatic) | ~0.25 - 0.30 | Negative | Shared interaction (covalent) |

| C-H | ~0.20 - 0.25 | Negative | Shared interaction (covalent) |

| C-Cl | ~0.15 - 0.20 | Slightly negative to positive | Polar covalent |

| C-F | ~0.18 - 0.23 | Positive | Highly polar covalent/ionic character |

A negative value of the Laplacian of the electron density (∇²ρ(r)) at the BCP indicates a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive Laplacian signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5] The Hirshfeld surface is defined as the region in space where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[6]

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as C-H···F, C-H···Cl, and π-π stacking interactions, which are expected to be significant in the crystal packing of this compound.[7][8]

Molecular Electrostatic Potential (MESP)

The MESP is a map of the electrostatic potential on the electron density surface of a molecule.[9] It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor binding and crystal engineering.[10]

For this compound, the MESP is expected to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, such as the lone pairs of the fluorine and chlorine atoms, and the π-system of the benzene ring. These regions are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, such as the hydrogen atoms and potentially a "sigma-hole" on the chlorine atom. These regions are prone to nucleophilic attack. The presence of electron-withdrawing fluorine atoms can enhance the positive character of the sigma-hole on the chlorine atom, making it a more effective halogen bond donor.[9]

Implications for Drug Development and Materials Science

A detailed understanding of the electron density distribution in this compound has several practical implications:

-

Drug Design: The MESP can guide the design of molecules that can form specific interactions with a biological target. For instance, the negative potential around the fluorine atoms could be exploited to form hydrogen bonds with donor groups in a protein's active site. The potential for halogen bonding involving the chlorine atom can also be a key design element.

-

Reactivity Prediction: The electron density distribution can predict the most likely sites for metabolic attack or chemical modification.[11] Regions of high electron density are generally more susceptible to oxidation.

-

Crystal Engineering: Hirshfeld surface analysis can help in understanding and predicting the crystal packing of the molecule. This is crucial for controlling the solid-state properties of a material, such as solubility and bioavailability for a drug, or charge transport properties for an organic semiconductor.

Conclusion

While a dedicated experimental study on the electron density distribution of this compound is yet to be published, this technical guide provides a robust framework for its investigation. By combining high-resolution X-ray diffraction with state-of-the-art computational methods like DFT, and employing sophisticated analytical tools such as QTAIM, Hirshfeld surface analysis, and MESP mapping, a comprehensive understanding of its electronic structure can be achieved. The insights gained from such an analysis are invaluable for advancing rational drug design and the development of novel functional materials.

References

- 1. youtube.com [youtube.com]

- 2. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. crystalexplorer.net [crystalexplorer.net]

- 7. Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1,5-bis(thiophen-2-yl)pentane-1,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vol31No4 [revistas.unam.mx]